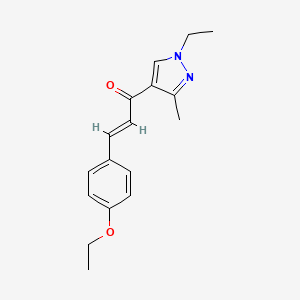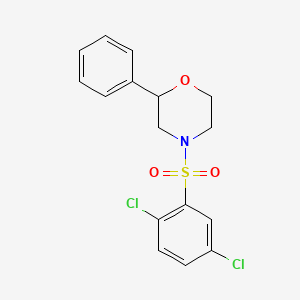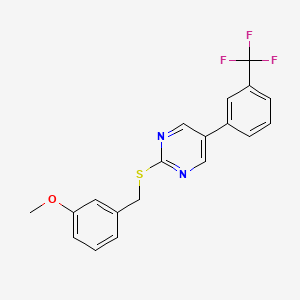![molecular formula C26H25N5O2 B2520793 N-(3-Cyclopropyl-1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 1206996-85-1](/img/structure/B2520793.png)
N-(3-Cyclopropyl-1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-Biphenyl]-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2 and its molecular weight is 439.519. The purity is usually 95%.
BenchChem offers high-quality N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die einzigartige Struktur der Verbindung legt ein Potenzial als Antitumormittel nahe. Forscher haben ihre Auswirkungen auf das Tumorzellwachstum, die Apoptose und die Hemmung der Metastasierung untersucht. Vor klinischen Studien zeigen vielversprechende Ergebnisse, obwohl weitere Untersuchungen erforderlich sind, um ihren Wirkmechanismus zu verstehen und die therapeutischen Dosierungen zu optimieren .
Anti-inflammatorische Aktivität
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Vorläufige Studien deuten darauf hin, dass diese Verbindung entzündungshemmende Signalwege modulieren kann, was sie zu einem Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten macht. Ihre Auswirkungen auf Zytokine, NF-κB-Signalgebung und Immunantworten bedürfen weiterer Erforschung .
Neuroprotektive Wirkungen
Angesichts ihrer strukturellen Ähnlichkeit mit bestimmten Neurotransmittern wurde diese Verbindung auf neuroprotektive Eigenschaften untersucht. Sie kann das neuronale Überleben verbessern, oxidativen Stress reduzieren und neurodegenerative Prozesse mildern. Forscher sind daran interessiert, ihr Potenzial bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson zu verstehen .
Antivirene Anwendungen
Viren bleiben ein globales Gesundheitsproblem. Einige Studien deuten darauf hin, dass diese Verbindung antivirale Aktivität gegen bestimmte Viren zeigt, darunter das Herpes-simplex-Virus (HSV) und das humane Immundefizienzvirus (HIV). Ihr Wirkmechanismus beinhaltet die Interferenz mit der Virusreplikation oder den Eintrittsmechanismen .
Kardiovaskuläre Vorteile
Forscher haben die kardiovaskulären Auswirkungen dieser Verbindung untersucht. Sie kann die Blutdruckregulation, die Gefäßfunktion und den Fettstoffwechsel beeinflussen. Untersuchungen zu ihrem Potenzial als Vasodilatator oder Lipidsenker sind im Gange .
Chemische Biologie und Wirkstoffdesign
Über spezifische Anwendungen hinaus dient diese Verbindung als wertvolles Werkzeug in der chemischen Biologie und der Wirkstoffforschung. Ihre einzigartige Struktur liefert Erkenntnisse über Ligand-Rezeptor-Interaktionen, Bindungsstellen und molekulares Andocken. Computergestützte Studien nutzen ihr Gerüst, um neuartige Verbindungen mit verbesserten pharmakologischen Eigenschaften zu entwickeln .
“N-(3-Cyclopropyl-1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1’-Biphenyl]-4-carboxamid: Eine umfassende Übersicht über wissenschaftliche Forschungsanwendungen.” (2024). Quelle
Eigenschaften
IUPAC Name |
N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-3-21-16(2)27-26(29-25(21)33)31-23(15-22(30-31)19-11-12-19)28-24(32)20-13-9-18(10-14-20)17-7-5-4-6-8-17/h4-10,13-15,19H,3,11-12H2,1-2H3,(H,28,32)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZMDILEBCFLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
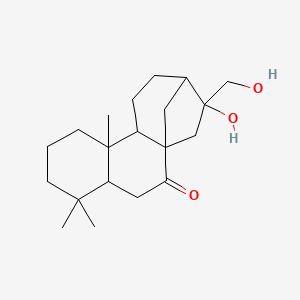
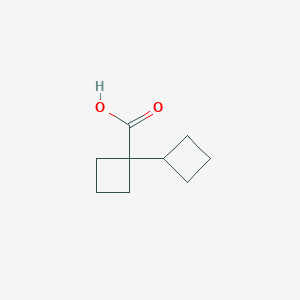
![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2520712.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)
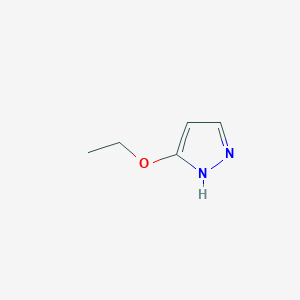
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B2520717.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2520722.png)
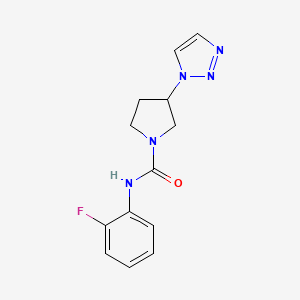
![N-(2,3-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2520724.png)
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)
